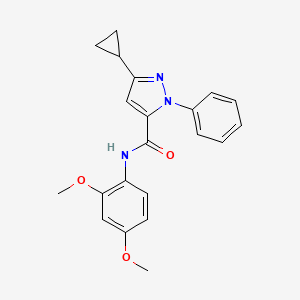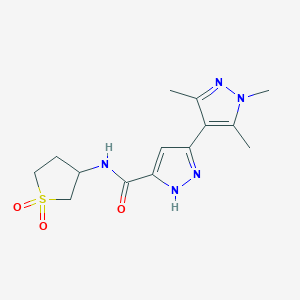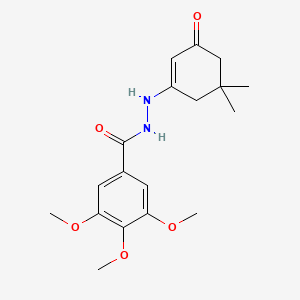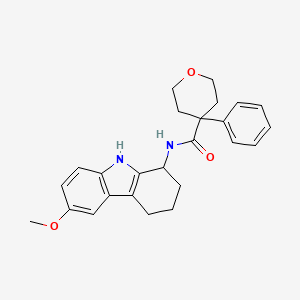
N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a methoxyphenethyl group and a chromenyl group, which are linked through an acetamide moiety. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenethylamine and 2-oxo-4-phenyl-2H-chromen-7-ol.
Formation of Acetamide: The 4-methoxyphenethylamine is reacted with acetic anhydride to form the corresponding acetamide.
Coupling Reaction: The acetamide derivative is then coupled with 2-oxo-4-phenyl-2H-chromen-7-ol under appropriate reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents.
Industry: In the development of new materials or as a chemical intermediate in industrial processes.
作用機序
The mechanism of action of N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins to exert their effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical and pharmacological studies.
類似化合物との比較
Similar Compounds
Similar compounds to N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)acetamide include:
- N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)propionamide
- N-(4-methoxyphenethyl)-2-((2-oxo-4-phenyl-2H-chromen-7-yl)oxy)butyramide
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both methoxyphenethyl and chromenyl groups. These structural elements may confer unique biological activities and chemical reactivity compared to other similar compounds.
特性
分子式 |
C26H23NO5 |
|---|---|
分子量 |
429.5 g/mol |
IUPAC名 |
N-[2-(4-methoxyphenyl)ethyl]-2-(2-oxo-4-phenylchromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C26H23NO5/c1-30-20-9-7-18(8-10-20)13-14-27-25(28)17-31-21-11-12-22-23(19-5-3-2-4-6-19)16-26(29)32-24(22)15-21/h2-12,15-16H,13-14,17H2,1H3,(H,27,28) |
InChIキー |
WXSXQIBMMHKWOI-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(1Z,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12163705.png)

![N-(4-(tert-butyl)thiazol-2-yl)-2-(6,12-dioxo-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepin-5(12H)-yl)acetamide](/img/structure/B12163716.png)
![Methyl 2-({[(4-methylquinolin-2-yl)sulfanyl]acetyl}amino)-4-phenylthiophene-3-carboxylate](/img/structure/B12163730.png)
![2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide](/img/structure/B12163737.png)

![2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B12163753.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12163755.png)
![7-methyl-N-(4-sulfamoylbenzyl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B12163757.png)
![3-(4-chlorophenyl)-N-[3-(propan-2-yloxy)propyl]-4-(1H-tetrazol-1-yl)butanamide](/img/structure/B12163759.png)



![2-[2-Chloro-5-(trifluoromethyl)anilino]pyridine-3-carboxylic acid](/img/structure/B12163796.png)
